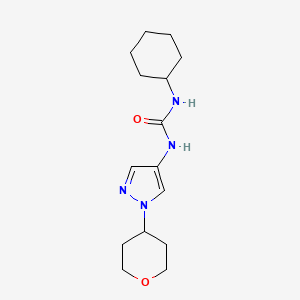

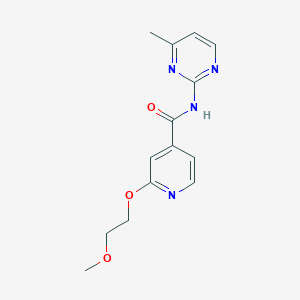

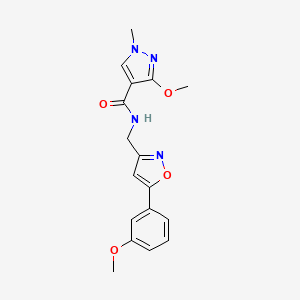

1-cyclohexyl-3-(1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-yl)urea

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-cyclohexyl-3-(1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-yl)urea, also known as CPI-455, is a small molecule inhibitor that has shown potential in cancer treatment. The compound was first synthesized by scientists at the Cancer Research UK Manchester Institute in 2014. Since then, several studies have been conducted to investigate its mechanism of action and potential applications in cancer therapy.

Scientific Research Applications

Multicomponent Reaction Catalysis

One study presents a facile and eco-friendly multicomponent reaction catalyzed by urea for synthesizing diverse and functionalized 2-amino-3-cyano-4H-pyrans and pyran-annulated heterocycles. This method is notable for its low cost, environmentally benign nature, and excellent yield under mild conditions, showcasing the compound's role in efficient organic synthesis (Brahmachari & Banerjee, 2014).

Formation of Oligomeric and Macrocyclic Ureas

Another research effort details the conversion of 1,3-bis-(6-amino-pyridin-2-yl)-urea with N,N'-carbonyldiimidazole, resulting in defined cyclic trimers and tetramers. This study illuminates the compound's utility in forming oligomeric and macrocyclic structures, contributing to the development of new materials and understanding of molecular self-assembly mechanisms (Gube et al., 2012).

Novel Catalysts for Organic Synthesis

Research into nano α-Al2O3 supported ammonium dihydrogen phosphate catalysis reveals an efficient, environmentally friendly route for synthesizing tetrahydrobenzo[b]pyrans and pyrano[2,3-c]pyrazole derivatives. This study showcases the innovative application of catalysis in organic synthesis, providing a green and efficient methodology for producing complex organic molecules (Maleki & Ashrafi, 2014).

Advancements in Drug Synthesis

Another application is observed in the synthesis of antimicrobial and anticancer N-methylsulphonyl and N-benzenesulphonyl-3-indolyl heterocycles. This research contributes significantly to medicinal chemistry, showcasing the compound's role in synthesizing potential therapeutic agents with promising biological activities (El-Sawy et al., 2013).

Supramolecular Chemistry

The study of supramolecular assemblies through hydrogen bonds using trinuclear triangular copper(II) secondary building units highlights the compound's relevance in designing metal-organic frameworks (MOFs). These MOFs are valuable catalysts for the peroxidative oxidation of alkanes, underscoring the compound's importance in catalysis and materials science (Di Nicola et al., 2007).

properties

IUPAC Name |

1-cyclohexyl-3-[1-(oxan-4-yl)pyrazol-4-yl]urea |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H24N4O2/c20-15(17-12-4-2-1-3-5-12)18-13-10-16-19(11-13)14-6-8-21-9-7-14/h10-12,14H,1-9H2,(H2,17,18,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IGLGRUASHVLGNU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)NC(=O)NC2=CN(N=C2)C3CCOCC3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H24N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

292.38 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-cyclohexyl-3-(1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-yl)urea | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[4-[[1-[(1-Methylpyrazol-4-yl)methyl]aziridin-2-yl]methoxy]phenoxy]pyrazine](/img/structure/B2466439.png)

![6-methyl-2-[(2-methylphenyl)methylsulfanyl]-7,8-dihydro-5H-1,6-naphthyridine-3-carbonitrile](/img/structure/B2466441.png)

![N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-3,4-dimethoxybenzamide](/img/structure/B2466445.png)

![(E)-N1-benzylidene-3-(thiophen-2-ylsulfonyl)-1H-pyrrolo[2,3-b]quinoxaline-1,2-diamine](/img/structure/B2466447.png)

![3-(4-methoxyphenyl)-2-((2-oxo-2-(piperidin-1-yl)ethyl)thio)-7-phenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one](/img/structure/B2466452.png)

![2-[3-(4-chlorobenzyl)-7-oxo-3,7-dihydro-6H-[1,2,3]triazolo[4,5-d]pyrimidin-6-yl]-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B2466454.png)